2-(Acetyloxy)-2-methylpropanoic acid

Description

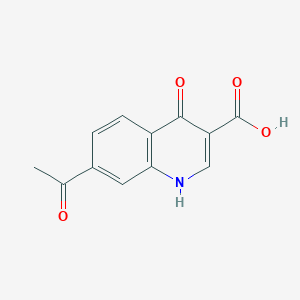

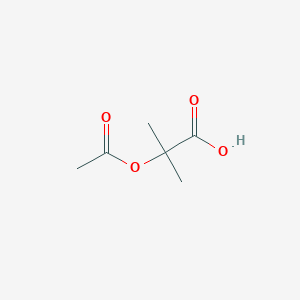

2-(Acetyloxy)-2-methylpropanoic acid is an organic compound that contains an acetoxy group . The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .

Synthesis Analysis

The synthesis of 2-(Acetyloxy)-2-methylpropanoic acid could potentially involve the use of acetyl halide, such as acetyl chloride in the presence of a base like triethylamine . Another method could involve the use of an activated ester form of acetic acid, such as a N-hydroxysuccinimide ester . Acetic anhydride could also be used in the presence of a base with a catalyst such as pyridine with a bit of DMAP added .Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)-2-methylpropanoic acid can be represented as −O−C(=O)−CH3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .Physical And Chemical Properties Analysis

2-(Acetyloxy)-2-methylpropanoic acid, like other organic compounds, would have physical properties such as mass, color, and volume . Its chemical properties would describe its ability to react to form new substances .Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

2-(Acetyloxy)-2-methylpropanoic acid: , commonly known as acetylsalicylic acid or aspirin, is extensively used in medical research as an NSAID. It works by inhibiting cyclooxygenases, which reduces prostaglandin production and the release of pyrogens, thereby alleviating pain and inflammation .

Cardiovascular Disease Prevention

Aspirin’s antiplatelet properties make it a subject of research for the prevention of blood clots, which can lead to heart attacks and strokes. Studies focus on its efficacy and the optimal dosage for cardiovascular disease prevention without significant side effects .

Cancer Research

There is ongoing research into aspirin’s potential role in cancer prevention. Its mechanism of action may involve the modulation of inflammatory pathways that are associated with tumorigenesis .

Antimicrobial Applications

Research into the antimicrobial properties of acylated derivatives of aspirin, such as 2-(Acetyloxy)-2-methylpropanoic acid , has shown promise. Molecular docking studies suggest that these compounds could be developed into potent antimicrobial agents .

Biocatalysis in Acidic Environments

Acidophilic bacteria and archaea utilize enzymes that are stable at low pH levels. Aspirin derivatives are studied for their stability and potential use as biocatalysts in industrial applications that operate under acidic conditions .

Drug Development and Molecular Docking

The acylated flavonoids, which include aspirin derivatives, are being explored for their binding affinities to various molecular targets. This research is crucial for the development of new drugs, especially as anti-inflammatory and antimicrobial agents .

Chemotherapy Agent Synthesis

Aspirin’s chemical structure is used as a backbone for synthesizing new chemotherapy agents. The derivatives are tested for their anticancer activities on various human cell lines to develop novel chemotherapeutic agents .

Bioactive Agent Research

Ursolic acid and its derivatives, which include aspirin-like compounds, are studied for their diverse biological effects, such as anti-inflammatory, anticancer, antidiabetic, antioxidant, and antibacterial effects .

properties

IUPAC Name |

2-acetyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFXRKHWKGFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324488 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)-2-methylpropanoic acid | |

CAS RN |

15805-98-8 | |

| Record name | NSC406834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(acetyloxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)